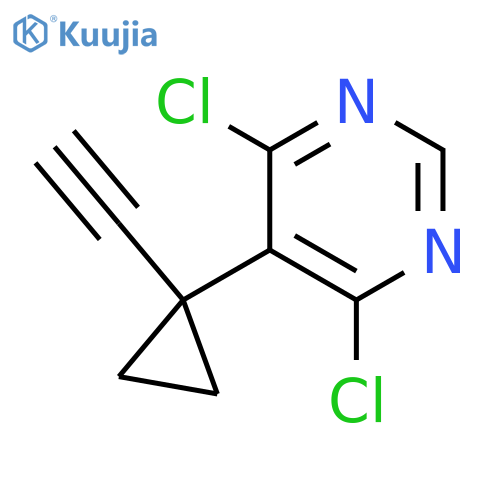

Cas no 2228932-19-0 (4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine)

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine

- EN300-1983970

- 2228932-19-0

-

- インチ: 1S/C9H6Cl2N2/c1-2-9(3-4-9)6-7(10)12-5-13-8(6)11/h1,5H,3-4H2

- InChIKey: ACXWUIGPKMDGQC-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(N=CN=1)Cl)C1(C#C)CC1

計算された属性

- せいみつぶんしりょう: 211.9908036g/mol

- どういたいしつりょう: 211.9908036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 25.8Ų

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1983970-0.5g |

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine |

2228932-19-0 | 0.5g |

$1619.0 | 2023-09-16 | ||

| Enamine | EN300-1983970-1.0g |

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine |

2228932-19-0 | 1g |

$1686.0 | 2023-06-02 | ||

| Enamine | EN300-1983970-5.0g |

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine |

2228932-19-0 | 5g |

$4890.0 | 2023-06-02 | ||

| Enamine | EN300-1983970-2.5g |

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine |

2228932-19-0 | 2.5g |

$3304.0 | 2023-09-16 | ||

| Enamine | EN300-1983970-1g |

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine |

2228932-19-0 | 1g |

$1686.0 | 2023-09-16 | ||

| Enamine | EN300-1983970-0.25g |

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine |

2228932-19-0 | 0.25g |

$1551.0 | 2023-09-16 | ||

| Enamine | EN300-1983970-0.1g |

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine |

2228932-19-0 | 0.1g |

$1484.0 | 2023-09-16 | ||

| Enamine | EN300-1983970-10g |

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine |

2228932-19-0 | 10g |

$7250.0 | 2023-09-16 | ||

| Enamine | EN300-1983970-10.0g |

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine |

2228932-19-0 | 10g |

$7250.0 | 2023-06-02 | ||

| Enamine | EN300-1983970-0.05g |

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine |

2228932-19-0 | 0.05g |

$1417.0 | 2023-09-16 |

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine 関連文献

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidineに関する追加情報

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine (CAS No. 2228932-19-0): A Comprehensive Overview

4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine (CAS No. 2228932-19-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents.

The molecular structure of 4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine consists of a pyrimidine core substituted with two chlorine atoms at the 4 and 6 positions and a 1-ethynylcyclopropyl group at the 5 position. The presence of these substituents imparts distinct chemical and biological properties to the molecule, making it an intriguing candidate for further investigation.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry due to their diverse biological activities. For instance, pyrimidine-based compounds have been explored for their antiviral, antibacterial, and anticancer properties. The introduction of chlorine atoms and the ethynylcyclopropyl group in 4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine has been shown to enhance its pharmacological profile, potentially leading to improved therapeutic outcomes.

In terms of synthetic methodology, the preparation of 4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine involves a series of well-defined chemical reactions. One common approach is to start with a suitable pyrimidine precursor and sequentially introduce the chlorine atoms and the ethynylcyclopropyl group through selective functionalization steps. This multistep synthesis process requires careful optimization to achieve high yields and purity levels.

The biological evaluation of 4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine has revealed several interesting findings. In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against a range of cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is thought to involve the disruption of key cellular processes such as DNA replication and cell cycle progression.

Furthermore, preliminary studies have also explored the potential of 4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine as an antiviral agent. In particular, it has shown promising activity against RNA viruses such as influenza and coronaviruses. The antiviral properties are attributed to its ability to interfere with viral replication and assembly processes.

The pharmacokinetic properties of 4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine have also been investigated to assess its suitability for in vivo applications. Preclinical studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are crucial for ensuring that the drug can effectively reach its target site and exert its therapeutic effects without causing significant toxicity.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine. Early results from phase I trials have shown promising outcomes in terms of tolerability and preliminary efficacy. These findings provide a strong foundation for advancing this compound into more advanced clinical stages.

In conclusion, 4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine (CAS No. 2228932-19-0) represents a promising candidate in the development of new therapeutic agents for various diseases. Its unique chemical structure and favorable biological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a significant role in advancing medical treatments in the future.

2228932-19-0 (4,6-dichloro-5-(1-ethynylcyclopropyl)pyrimidine) 関連製品

- 2137069-33-9([(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine)

- 854835-59-9(1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one)

- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)

- 60514-49-0(1,2-Didecanoyl-sn-glycerol)

- 2137142-22-2(4-nitro-N-(1r,4r)-4-aminocyclohexylbenzene-1-sulfonamide)

- 497181-22-3(2,4-Dibromo-6-fluorobenzyl alcohol)

- 477870-69-2(Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate)

- 1801267-04-8(2H-Indazole, 6-chloro-2-methyl-5-nitro-)

- 849055-55-6(3-[3-(trifluoromethyl)benzyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one)

- 1189989-95-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide)